3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
CAS No.: 31422-06-7
Cat. No.: VC17322013
Molecular Formula: C23H16N2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31422-06-7 |
|---|---|
| Molecular Formula | C23H16N2 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H |
| Standard InChI Key | XNXANYUINWPIPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5 |
Introduction
Structural Features and Nomenclature
The molecular architecture of 3-phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline comprises a tricyclic system formed by the fusion of a pyrrole ring with an isoquinoline scaffold. Key structural attributes include:
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Core structure: Pyrrolo[2,1-a]isoquinoline, where the pyrrole ring is annelated at the 1,2-positions of the isoquinoline moiety.
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Substituents:
The IUPAC name, 3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline, reflects this substitution pattern. Its molecular formula is C₂₃H₁₆N₂, with a molecular weight of 320.4 g/mol and a calculated exact mass of 320.13148 . The presence of the pyridine ring enhances polarity compared to purely hydrocarbon-substituted analogs, as evidenced by its computed polar surface area (PSA) of 17.3 Ų and logP value of 5.82, indicating moderate lipophilicity .
Synthetic Methodologies
While no explicit synthesis of 3-phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is documented in the literature, analogous pyrrolo[2,1-a]isoquinolines are typically synthesized via multicomponent reactions (MCRs) or cycloaddition strategies:
Multicomponent 1,3-Dipolar Cycloaddition
A general approach involves the reaction of isoquinoline, α-bromoacetophenones, and acetylenic dipolarophiles in 1,2-epoxypropane, which acts as both solvent and base. The mechanism proceeds through:
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Formation of an isoquinolinium N-ylide intermediate via deprotonation of the isoquinolinium bromide.
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1,3-Dipolar cycloaddition with the dipolarophile to yield a non-aromatic cycloadduct.
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Spontaneous dehydrogenation to form the aromatic pyrroloisoquinoline core .
For the target compound, substituting 2-bromoacetophenone with a pyridine-containing bromo derivative could theoretically introduce the pyridin-4-yl group, though regioselectivity challenges may arise due to the unsymmetrical nature of the dipolarophile .
Cyclization of Functionalized Precursors
Alternative routes involve cyclization of pre-functionalized intermediates. For example, Hajós et al. demonstrated the synthesis of pyrrolo[2,3-c]isoquinolines via 5-endo-dig cyclization of 4-ethynylisoquinoline-3-amines . Adapting this method, introducing phenyl and pyridinyl groups at strategic positions during the cyclization step could yield the desired compound.
Physicochemical Properties
Experimental and computed physicochemical data for 3-phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline are summarized below:
The compound’s moderate lipophilicity (logP ≈ 5.82) suggests favorable membrane permeability, a critical factor for bioactive molecules targeting intracellular targets .
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective methods for introducing pyridinyl groups during cycloaddition or cyclization steps remains a challenge. Computational modeling could guide precursor design to improve yields .
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Biological Screening: Prioritizing in vitro assays against cancer cell lines and ABC transporters will elucidate the compound’s therapeutic potential .
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Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., replacing phenyl with electron-withdrawing groups) could enhance potency or selectivity .
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